molecular formula C7H7BF2O3 B1304889 2,6-Difluoro-3-methoxyphenylboronic acid CAS No. 870779-02-5

2,6-Difluoro-3-methoxyphenylboronic acid

Cat. No.: B1304889
CAS No.: 870779-02-5
M. Wt: 187.94 g/mol
InChI Key: WSRQWTCBDHWVGY-UHFFFAOYSA-N
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Scientific Research Applications

1. Crystal Engineering and Monomeric Structures

2,6-Difluoro-3-methoxyphenylboronic acid has been investigated for its potential in crystal engineering, particularly in achieving monomeric structures. A study by (Cyrański et al., 2012) explored the structures of various ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid. They aimed to design a novel boronic acid with a monomeric structure, a previously unavailable building block for crystal engineering. Their findings revealed that while monosubstituted systems typically form dimers, disubstituted species like 2,6-dimethoxyphenylboronic acid exhibit a wider variety of interactions and can achieve monomeric structures.

2. Supramolecular Assemblies

The compound's role in the formation of supramolecular assemblies has been explored. Research by (Pedireddi & Seethalekshmi, 2004) demonstrated how phenylboronic and 4-methoxyphenylboronic acids form supramolecular assemblies due to the formation of O–H⋯N hydrogen bonds, a key interaction in the assembly process.

3. Fluorescence Quenching Studies

Studies on fluorescence quenching have included derivatives of this compound. (Geethanjali, Nagaraja, & Melavanki, 2015) investigated the fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. Their research contributes to understanding the quenching mechanisms in these systems, which is crucial for applications in fluorescence-based sensors and imaging technologies.

4. Advanced Organic Synthesis

The compound is also important in advanced organic synthesis. (Cheng et al., 2006) described the synthesis of C2-symmetric 9,9′-spirobifluorenes using 2-methoxyphenylboronic acid, showcasing its utility in creating complex organic structures.

5. Investigation of Molecular Structures and Properties

The study of molecular structures and properties of compounds involving 2-methoxyphenylboronic acid has been a subject of interest. (Oda et al., 2012) conducted a study on the synthesis of 2-(2-methoxyphenyl)-1-azaazulene, providing insights into intramolecular hydrogen bonding and absorption/emission behaviors, which are key in fields like material science and photophysics.

6. Enhancing Phosphor Activity

Research has been conducted on enhancing the phosphor activity in compounds related to this compound. (Huang et al., 2018) explored how introducing an sp3 oxygen-bridged methoxylphenyl group to difluoroboron dibenzoylmethane significantly increased its triplet quantum yield. This advancement is vital for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Safety and Hazards

2,6-Difluoro-3-methoxyphenylboronic acid can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-methoxyphenylboronic acid can be synthesized through several methods. One common route involves the borylation of 2,6-difluoro-3-methoxyphenyl halides using boronic acid derivatives . The reaction typically requires a palladium catalyst and

Properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQWTCBDHWVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382449
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870779-02-5
Record name 2,6-Difluoro-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-methoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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